N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide
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Overview
Description
N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide, commonly known as clozapine, is a tricyclic dibenzodiazepine derivative. It is an atypical antipsychotic drug that is used to treat schizophrenia and other psychotic disorders. Clozapine is unique among antipsychotic drugs because it has a lower risk of causing movement disorders and is effective in treating treatment-resistant schizophrenia.
Mechanism of Action
Clozapine acts as an antagonist at multiple neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. It has a high affinity for serotonin 5-HT2A and 5-HT2C receptors, which may contribute to its atypical antipsychotic properties. Clozapine also has a low affinity for dopamine D2 receptors, which may explain its lower risk of causing movement disorders.
Biochemical and Physiological Effects:
Clozapine has been shown to decrease positive symptoms of schizophrenia, such as hallucinations and delusions, as well as negative symptoms, such as social withdrawal and apathy. It has also been shown to improve cognitive function and reduce the risk of suicide in patients with schizophrenia. However, clozapine can cause side effects such as sedation, weight gain, and agranulocytosis, a potentially life-threatening condition in which the body's white blood cell count decreases.
Advantages and Limitations for Lab Experiments
Clozapine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its high affinity for multiple neurotransmitter receptors. However, its potential side effects, such as sedation and weight gain, may limit its use in certain experiments. In addition, the risk of agranulocytosis may require careful monitoring of study participants.
Future Directions
Future research on clozapine may focus on its potential use in treating other psychiatric disorders, such as bipolar disorder and depression. It may also investigate the mechanisms underlying its effects on cognitive function and sleep. Additionally, research may focus on developing new formulations of clozapine that have fewer side effects and are more effective in treating treatment-resistant schizophrenia. Finally, research may investigate the potential use of clozapine in combination with other medications to improve treatment outcomes.
Synthesis Methods
Clozapine is synthesized by reacting 8-chloro-11H-pyrrolo[2,1-c][1,4]benzodiazepine with cyclohexylamine in the presence of a base such as sodium hydroxide. The resulting product is then acylated with 2-chloro-N-(2,4-dimethylphenyl)acetamide to form clozapine.
Scientific Research Applications
Clozapine has been extensively studied for its efficacy in treating schizophrenia and other psychotic disorders. It has also been investigated for its potential use in treating bipolar disorder, depression, and anxiety disorders. In addition, clozapine has been studied for its effects on cognitive function, sleep, and substance use disorders.
properties
IUPAC Name |
N-cyclohexylbenzo[b][1]benzazepine-11-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21(22-18-10-2-1-3-11-18)23-19-12-6-4-8-16(19)14-15-17-9-5-7-13-20(17)23/h4-9,12-15,18H,1-3,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUGSIMXDLGFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.